(3R)-3-amino-3-(4-chlorophenyl)propanoic acid
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
131690-61-4
VCID:
VC21080967
InChI:
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES:
C1=CC(=CC=C1C(CC(=O)O)N)Cl
Molecular Formula:
C9H10ClNO2
Molecular Weight:
199.63 g/mol
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid
CAS No.: 131690-61-4
Cat. No.: VC21080967
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131690-61-4 |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-chlorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | BXGDBHAMTMMNTO-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)[O-])[NH3+])Cl |
| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)[O-])[NH3+])Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator